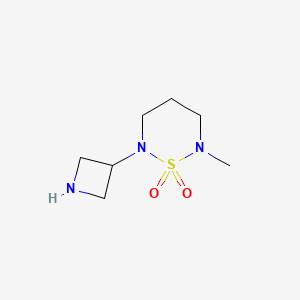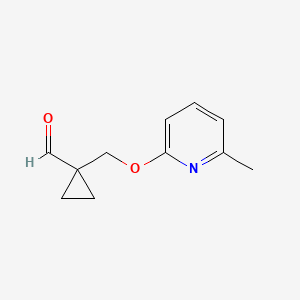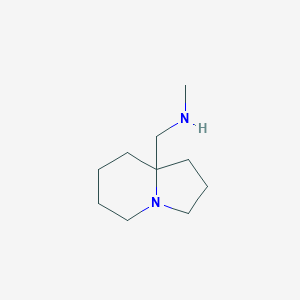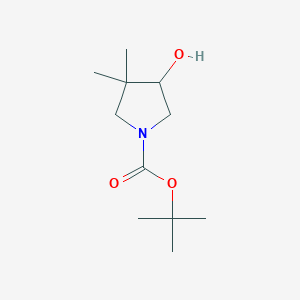![molecular formula C10H15NO3 B1480573 5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carbonsäure CAS No. 2092803-71-7](/img/structure/B1480573.png)
5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carbonsäure
Übersicht
Beschreibung
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . It’s a biologically active scaffold and compounds with this scaffold have exhibited different biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as pyrrolo [1,2-a]indoles, has been a topic of interest in recent years . One of the most efficient methods of synthesis involves N-acyliminium cyclization . The synthesis of polycyclic compounds with a novel, isoxazolo [5’,4’:3,4]pyrrolo [1,2-a]azepine core, has been achieved by the N-acyliminium cyclization of hydroxylactams incorporated into the pyrroloisoxazole system .Molecular Structure Analysis
The molecular structure of similar compounds, such as Stemona alkaloids, is usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve cyclization of the N-acyliminium cation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using nuclear magnetic resonance data .Wissenschaftliche Forschungsanwendungen
Synthese neuartiger polycyclischer Verbindungen
Diese Verbindung dient als Vorläufer bei der Synthese neuartiger polycyclischer Strukturen, wie z. B. Isoxazolopyrroloazepine . Diese Strukturen sind aufgrund ihres Vorkommens in verschiedenen Naturprodukten und ihrer potenziellen medizinischen Eigenschaften von Bedeutung.
Antitussive und insektizide Aktivitäten
Derivate von Pyrroloazepin haben sich als hustenstillend (hustenhemmend) und insektizid erwiesen . Die Forschung auf diesen Gebieten könnte zur Entwicklung neuer Therapeutika und Pestizide führen.
Larvizide und antimikrobielle Eigenschaften
Einige Derivate zeigen auch larvizide Wirkungen gegen bestimmte Insektenlarven und besitzen antimikrobielle Eigenschaften, die bei der Entwicklung von Behandlungen für Infektionskrankheiten nützlich sein könnten .
Acetylcholinesterase-Inhibition
Verbindungen mit einem Pyrroloazepin-Kern wurden als Inhibitoren der Acetylcholinesterase (AChE) identifiziert, einem Enzym, das mit neurodegenerativen Erkrankungen wie Alzheimer assoziiert ist . Diese Anwendung hat wichtige Auswirkungen auf die Behandlung solcher Erkrankungen.
Antibakterielle, antifungale und antivirale Aktivitäten
Pyrroloazepin-Derivate haben eine Reihe von Aktivitäten gegen bakterielle, fungale und virale Krankheitserreger gezeigt, was auf ihr Potenzial als Breitband-Antibiotika hindeutet .
Kinase-Inhibition
Diese Verbindungen haben eine Aktivität bei der Inhibition von Kinasen gezeigt, Enzymen, die eine entscheidende Rolle bei der Signaltransduktion in Zellen spielen. Dies deutet auf potenzielle Anwendungen in der Krebstherapie hin, da Kinase-Inhibitoren proliferative Signalwege in Tumorzellen stören können .
Arzneimittelforschung und pharmazeutische Chemie
Das strukturelle Motiv von Pyrroloazepin ist ein attraktives Gerüst für die Arzneimittelforschung. Seine Integration in neue Verbindungen kann zur Entwicklung von Medikamenten mit verschiedenen therapeutischen Wirkungen führen .
Alkaloidsynthese
Pyrroloazepin ist ein zentrales Strukturelement in Alkaloiden, die aus Pflanzen der Familie der Stemonaceae isoliert werden. Diese Alkaloide haben aufgrund ihrer einzigartigen Strukturen und biologischen Aktivitäten Interesse geweckt .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is structurally related to a group of compounds known as Stemona alkaloids . These alkaloids are known to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission. Therefore, it is plausible that this compound may also target AChE.
Biochemische Analyse
Biochemical Properties
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s interactions with proteins can affect protein folding, stability, and function, leading to changes in cellular processes .
Cellular Effects
The effects of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating signaling pathways, this compound can alter cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, changes in gene expression induced by this compound can lead to alterations in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, affecting the biochemical pathways they control. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in metabolism can affect energy production, biosynthesis, and other essential cellular functions. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting the biochemical processes it regulates .
Subcellular Localization
The subcellular localization of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, localization to the nucleus may allow the compound to influence gene expression, while localization to the mitochondria can affect energy production and metabolic processes .
Eigenschaften
IUPAC Name |
5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-1-2-5-10(9(13)14)6-3-7-11(8)10/h1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWUQASBFMFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCN2C(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480492.png)
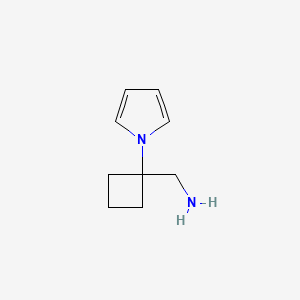
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)
![1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane](/img/structure/B1480497.png)
![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)
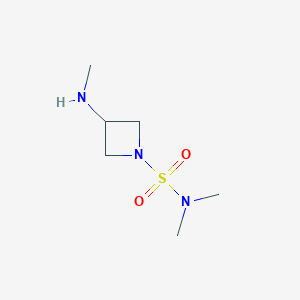
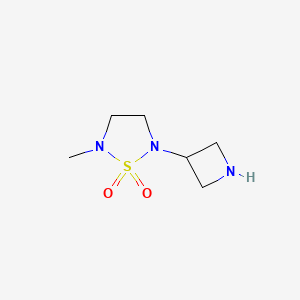
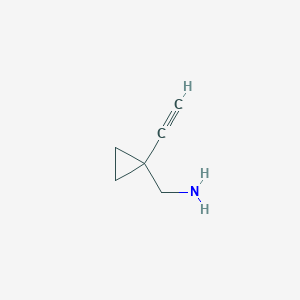

![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)
